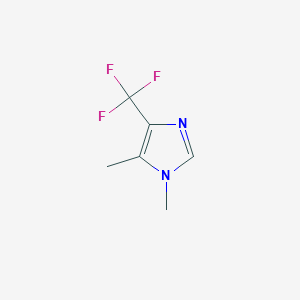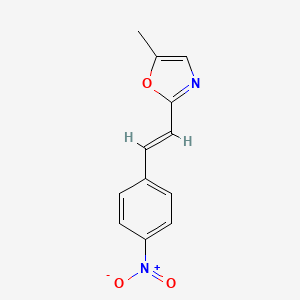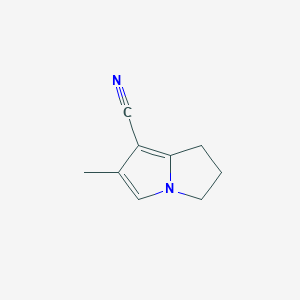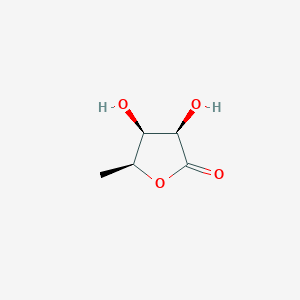
(3R,4S,5S)-3,4-dihydroxy-5-methyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,5S)-3,4-dihydroxy-5-methyloxolan-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S,5S)-3,4-dihydroxy-5-methyloxolan-2-one typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of N-tert-butoxycarbonyl-L-isoleucinal and allyl bromide as raw materials, followed by a Barbier reaction to produce a crude product with high diastereoselectivity. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: (3R,4S,5S)-3,4-dihydroxy-5-methyloxolan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and stereochemistry.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures and solvents to ensure the desired reaction pathway.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce corresponding ketones or carboxylic acids, while reduction reactions may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3R,4S,5S)-3,4-dihydroxy-5-methyloxolan-2-one is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with specific enzymes and receptors make it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in various synthetic pathways highlights its industrial significance.
Mecanismo De Acción
The mechanism of action of (3R,4S,5S)-3,4-dihydroxy-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, influencing their activity. This selective binding can result in various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (3R,4S,5S)-3,4-dihydroxy-5-methyloxolan-2-one include other chiral oxolane derivatives and related structures. Examples include (3R,4S,5S,7R)-4,8-dihydroxy-3,5,7-trimethyl-2-oxooctyl phosphonic acid and other beta-hydroxy ketones .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H8O4 |
|---|---|
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
(3R,4S,5S)-3,4-dihydroxy-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O4/c1-2-3(6)4(7)5(8)9-2/h2-4,6-7H,1H3/t2-,3+,4+/m0/s1 |
Clave InChI |
JYHWQRJRDKSSIF-PZGQECOJSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H](C(=O)O1)O)O |
SMILES canónico |
CC1C(C(C(=O)O1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Difluoromethyl)thio]-2-nitroaniline](/img/structure/B12868651.png)
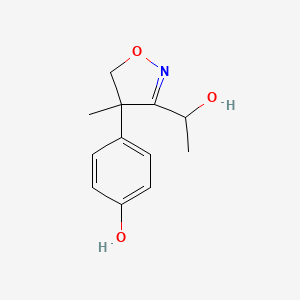

![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)
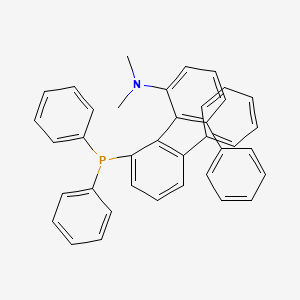
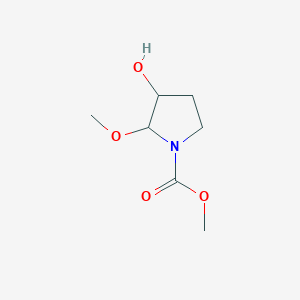
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)

